N-(2,6-dichlorophenyl)-2-(6-methoxy-2-naphthyl)propanamide
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Overview
Description
N-(2,6-dichlorophenyl)-2-(6-methoxy-2-naphthyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a dichlorophenyl group and a methoxy-naphthyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dichlorophenyl)-2-(6-methoxy-2-naphthyl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloroaniline and 6-methoxy-2-naphthylacetic acid.
Amidation Reaction: The 2,6-dichloroaniline is reacted with 6-methoxy-2-naphthylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced purification techniques ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dichlorophenyl)-2-(6-methoxy-2-naphthyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,6-dichlorophenyl)-2-(6-methoxy-2-naphthyl)propanamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2,6-dichlorophenyl)-2-(6-methoxy-2-naphthyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dichlorophenyl)-2-(6-methoxy-2-naphthyl)acetamide
- N-(2,6-dichlorophenyl)-2-(6-methoxy-2-naphthyl)butanamide
Uniqueness
N-(2,6-dichlorophenyl)-2-(6-methoxy-2-naphthyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C20H17Cl2NO2 |
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Molecular Weight |
374.3 g/mol |
IUPAC Name |
N-(2,6-dichlorophenyl)-2-(6-methoxynaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C20H17Cl2NO2/c1-12(20(24)23-19-17(21)4-3-5-18(19)22)13-6-7-15-11-16(25-2)9-8-14(15)10-13/h3-12H,1-2H3,(H,23,24) |
InChI Key |
WXMDASIKKHLKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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